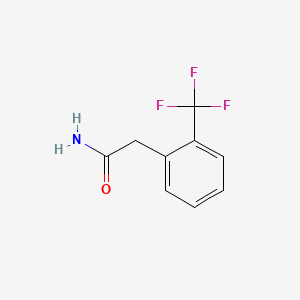

2-(Trifluoromethyl)phenylacetamide

描述

Contextualization within Amide Chemistry and Fluorinated Organic Compounds

2-(Trifluoromethyl)phenylacetamide is a molecule that sits (B43327) at the intersection of two important classes of organic compounds: amides and organofluorines. The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. khanacademy.org The trifluoromethyl group (-CF3), a common feature in many modern pharmaceuticals and agrochemicals, imparts unique properties to the molecule. mdpi.comnih.gov

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical characteristics. nih.govwikipedia.org The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comwikipedia.orgepa.gov Specifically, the trifluoromethyl group is a potent electron-withdrawing group that can influence the reactivity and electronic properties of the aromatic ring to which it is attached. mdpi.com These characteristics make fluorinated compounds like this compound highly valuable in the design of new materials and therapeutic agents. alfa-chemistry.com

Historical Perspective of Research on Phenylacetamides and Trifluoromethylated Analogues

Research into phenylacetamides, a class of compounds containing a phenyl group attached to an acetamide (B32628) moiety, has a long history. Phenylacetic acid, a closely related compound, has been studied for its role as a plant auxin and its antimicrobial properties. researchgate.net The synthesis of phenylacetamide itself has been approached through various methods over the years, including the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org

The focused development of trifluoromethylated analogues is a more recent trend, driven by the growing appreciation for the unique properties conferred by the trifluoromethyl group in medicinal chemistry. mdpi.com The strategic incorporation of this group into organic molecules is a key strategy for enhancing the efficacy and metabolic stability of drug candidates. mdpi.com This has led to a surge in the synthesis and investigation of a wide array of trifluoromethylated compounds, including those with a phenylacetamide scaffold.

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound and its derivatives are recognized for their potential in various applications, particularly in medicinal chemistry. The specific placement of the trifluoromethyl group at the ortho position of the phenyl ring influences the molecule's conformation and electronic properties, making it a valuable building block for the synthesis of more complex molecules.

The compound serves as a key intermediate in the development of potent and selective inhibitors for various biological targets. For instance, derivatives of this compound have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and as broad-spectrum inhibitors of c-KIT kinase for gastrointestinal stromal tumors. nih.govnih.gov The structural backbone of this compound provides a versatile platform for medicinal chemists to design and synthesize new therapeutic agents. nih.govnih.gov

Overview of Major Research Domains Pertaining to this compound

The research surrounding this compound is primarily concentrated in the following domains:

Medicinal Chemistry and Drug Discovery: This is the most prominent area of research for this compound. Scientists are actively exploring its derivatives as potential treatments for a range of diseases, including cancer. nih.govnih.govnih.govnih.gov The focus is on designing molecules that can selectively interact with specific biological targets to achieve a therapeutic effect.

Organic Synthesis and Methodology: The development of efficient and novel methods for the synthesis of this compound and its analogues is an ongoing area of research. nih.gov This includes exploring new catalytic systems and reaction conditions to improve yields and reduce environmental impact. nih.gov

Structural and Computational Chemistry: Understanding the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. iucr.org Computational studies, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, provide valuable insights into how these molecules interact with biological targets. imperial.ac.ukchemicalbook.comimperial.ac.uk

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 34779-65-2 | scbt.com |

| Molecular Formula | C₉H₈F₃NO | scbt.com |

| Molecular Weight | 203.16 g/mol | scbt.com |

| IUPAC Name | N-[2-(trifluoromethyl)phenyl]acetamide | nih.gov |

属性

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYZOKNDDRTADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188326 | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34779-65-2 | |

| Record name | 2-(Trifluoromethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Trifluoromethyl Phenylacetamide

Established Synthetic Routes to 2-(Trifluoromethyl)phenylacetamide

The traditional synthesis of this compound relies on well-documented, robust chemical reactions that are common in organic synthesis. These methods are characterized by their stepwise nature, often involving the preparation of key intermediates.

Conventional Multistep Syntheses of the Compound

The most common and conventional method for synthesizing this compound involves the acylation of an amine. This process typically consists of reacting 2-(trifluoromethyl)aniline (B126271) with a derivative of phenylacetic acid. A standard procedure involves the reaction of 2-(trifluoromethyl)aniline with phenylacetyl chloride in the presence of a base, such as triethylamine (B128534), and a suitable solvent like benzene. This reaction yields N-(2-trifluoromethylphenyl)-benzeneacetamide, another name for the target compound.

Another established route begins with a different precursor, 2-(trifluoromethyl)phenylacetonitrile (B128601). chemicalbook.com This nitrile can be synthesized from o-trifluoromethylbenzyl bromide and potassium cyanide. chemicalbook.com The subsequent step involves the hydrolysis of the nitrile group of 2-(trifluoromethyl)phenylacetonitrile to form the primary amide, this compound. This hydrolysis can be achieved using strong acids, such as hydrochloric acid, often with heating. orgsyn.org

A summary of a typical conventional synthesis is presented below:

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Product |

| 2-(Trifluoromethyl)aniline | Phenylacetyl chloride | Triethylamine | Benzene | This compound |

| 2-(Trifluoromethyl)phenylacetonitrile | Water | Hydrochloric Acid | - | This compound |

Convergent and Divergent Synthetic Strategies for Phenylacetamides

While specific examples for this compound are not extensively documented under these strategic headings, the principles of convergent and divergent synthesis are applicable to the broader class of phenylacetamides.

Divergent Synthesis: This strategy begins with a central core molecule from which successive generations of building blocks are added, allowing for the creation of a library of related compounds. wikipedia.org In the context of phenylacetamides, a divergent approach might start with a core structure, for example, a functionalized phenylacetamide. From this central molecule, various chemical transformations could be applied to different parts of the molecule to generate a diverse range of derivatives. This method is particularly valuable in medicinal chemistry for creating libraries of compounds for screening purposes. wikipedia.org

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of amides, including this compound.

Catalytic Synthesis Protocols for Amide Formation (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often proceeding under milder conditions.

Transition Metal Catalysis: Transition metals, particularly palladium, have become crucial in forming carbon-heteroatom bonds. nih.gov Palladium-catalyzed cross-coupling reactions can be employed for the synthesis of amides. beilstein-journals.org For instance, a palladium catalyst with specialized phosphine (B1218219) ligands could facilitate the coupling of 2-(trifluoromethyl)aniline with a phenylacetic acid derivative. beilstein-journals.org These catalytic cycles, often involving Pd(0)/Pd(II) intermediates, can tolerate a wide variety of functional groups and proceed with high efficiency. beilstein-journals.org

Organocatalysis: This field uses small organic molecules to catalyze reactions, avoiding the use of potentially toxic metals. scienceopen.com For amide synthesis, organocatalysts can activate either the carboxylic acid or the amine. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be used for asymmetric syntheses. nih.gov While the target compound is not chiral, the principles of organocatalysis can be applied to achieve efficient amide bond formation under mild conditions. nih.gov

Biocatalysis: A green chemistry approach involves using enzymes. Whole cells of microorganisms like Candida parapsilosis contain enzymes such as Arylamine N-acetyltransferase (NAT). rsc.org These enzymes can catalyze the N-acylation of aromatic amines with high conversion rates and yields under mild reaction conditions, offering a highly sustainable route to N-phenylacetamides. rsc.org

Microwave-Assisted and Photochemical Synthesis Techniques for this compound

Alternative energy sources are being explored to accelerate chemical reactions and improve efficiency.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by providing rapid and uniform heating. mdpi.comrsc.org The synthesis of various acetamide (B32628) derivatives has been successfully achieved using microwave assistance, resulting in good yields. mdpi.com This technique could be applied to the reaction between 2-(trifluoromethyl)aniline and phenylacetic acid or its derivatives, potentially leading to a faster and more energy-efficient process. researchgate.netjmaterenvironsci.com

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. While direct photochemical synthesis of this compound is not a standard method, light can be used in specific steps. For example, photochemical methods are employed for cyclization reactions to form complex heterocyclic structures. umanitoba.ca It is conceivable that a photochemical step could be integrated into a multi-step synthesis of the precursors or to facilitate the final amide coupling under specific conditions. mdpi.com

Flow Chemistry Applications in this compound Production

Flow chemistry represents a significant shift from traditional batch production to continuous manufacturing, offering enhanced safety, scalability, and control. europa.eu

In a flow chemistry setup for producing this compound, solutions of the reactants, such as 2-(trifluoromethyl)aniline and phenylacetyl chloride, would be continuously pumped from separate reservoirs into a mixing junction. youtube.com From there, the combined stream flows through a heated tube or microreactor where the reaction occurs. europa.eulonza.com The continuous output of the product stream allows for easier purification and automation. This method is inherently safer than batch processing because only small quantities of reactive materials are present in the reactor at any given time. youtube.com The precise control over reaction parameters like temperature, pressure, and residence time leads to higher product consistency and yield. lonza.comresearchgate.net The modular nature of flow systems also allows for easy scaling of production by running multiple reactors in parallel or by operating the system for longer durations. researchgate.netunimi.it

Environmentally Benign Solvents and Reagents in the Synthesis of Fluorinated Amides

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated amides to minimize environmental impact. This involves the use of non-toxic, renewable solvents and reagents, and the development of catalytic processes that are both efficient and sustainable.

A range of alternative solvents have been systematically evaluated to replace hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in common amidation reactions rsc.org. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (B1210297) are considered greener alternatives due to their lower toxicity and derivation from renewable resources.

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their negligible vapor pressure, thermal stability, and recyclability. electrochem.org They can be designed to be "task-specific," acting as both the solvent and the catalyst. For instance, novel sulfonated phenylamine ionic liquids have been shown to be efficient phase-separation catalysts in esterification reactions, a process analogous to amide formation. rsc.org These catalysts can be completely dissolved in the reaction system and then precipitated at the end for easy recovery and reuse. rsc.org The synthesis of ILs can be achieved through methods like acid-base neutralization, which avoids halide contamination, a common issue with metathesis reactions. longdom.org

Enzymatic synthesis represents another cornerstone of green chemistry. Lipases, for example, can be used for the enantioselective synthesis of chiral compounds in aqueous media or in ionic liquids, offering high selectivity under mild reaction conditions. mdpi.commdpi.com The use of biocatalysts, such as lipase (B570770) PS from Pseudomonas cepacia, has been demonstrated in the enantioselective esterification of racemic alcohols, a transformation that highlights the potential for enzymatic synthesis of chiral amides. mdpi.com The combination of biocatalysts with ionic liquids presents a promising strategy for developing sustainable industrial processes. mdpi.com

Table 1: Comparison of Green Solvents for Amide Synthesis

| Solvent | Key Advantages | Considerations |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. | Can form peroxides. |

| Cyclopentyl methyl ether (CPME) | High boiling point, low peroxide formation, stable to acids and bases. | Higher cost compared to traditional solvents. |

| Ethyl Acetate | Low toxicity, readily biodegradable. | Lower boiling point may limit reaction temperature. |

| Ionic Liquids (e.g., [bmim][PF₆]) | Negligible vapor pressure, recyclable, tunable properties. | Potential for product separation challenges, cost. |

| Water | Non-toxic, non-flammable, inexpensive. | Limited solubility of many organic reactants. |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of methods for the stereoselective synthesis of chiral molecules is a central theme in modern organic chemistry, driven by the fact that the biological activity of a compound is often dependent on its stereochemistry. For analogues of this compound, creating a stereogenic center, typically at the α-position to the amide, requires precise control over the reaction pathway.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and their derivatives. nih.govacs.org The asymmetric hydrogenation of prochiral enamides, for instance, can provide access to chiral amides with high enantioselectivity. acs.org Chiral phosphine ligands, such as those based on a binaphthyl backbone, are often employed with rhodium or iridium catalysts to achieve high levels of stereocontrol. youtube.com The development of chiral catalysts allows for the preferential formation of one enantiomer over the other. youtube.com While imines are more challenging substrates than ketones for asymmetric hydrogenation, significant progress has been made in developing efficient catalytic systems. nih.govyoutube.com

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Oxazolidinones, popularized by Evans, are among the most successful chiral auxiliaries and have been widely used in stereoselective alkylation reactions. wikipedia.orgwilliams.edursc.org The N-acylated oxazolidinone can be deprotonated to form a rigid enolate, where the bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face. williams.edu This strategy has been applied to the synthesis of a wide array of chiral carboxylic acid derivatives.

A particularly relevant development is the synthesis of fluorinated oxazolidinone chiral auxiliaries. For example, a 2-trifluoromethyl-2-methyl-4-phenyloxazolidine has been designed as a chiral auxiliary for highly diastereoselective enolate alkylation. researchgate.net This type of auxiliary has shown excellent performance in directing the stereochemistry of alkylation reactions, leading to products with very high diastereomeric excess. researchgate.net The incorporation of a perfluoroalkyl chain into the oxazolidinone structure can also facilitate purification through fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. | High diastereoselectivity, predictable stereochemical outcome. wikipedia.orgwilliams.edu |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations. | Provides high levels of asymmetric induction. |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids and ketones. | Inexpensive, both enantiomers are available. |

| Trifluoromethylated Oxazolidinones | Asymmetric alkylation of amides. | High diastereoselectivity, potential for enhanced stability. researchgate.net |

Precursor Chemistry and Functionalization Strategies for this compound Derivatives

The synthesis of this compound relies on the availability of suitably functionalized precursors and efficient methods for introducing the key structural elements.

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target molecule and its derivatives. A variety of electrophilic trifluoromethylating reagents have been developed for this purpose.

Umemoto's reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, are powerful and widely used for the trifluoromethylation of a range of nucleophiles, including silyl (B83357) enol ethers and β-ketoesters. enamine.net Umemoto Reagent II, a difluorinated analogue, exhibits enhanced thermal stability and electrophilicity. tcichemicals.com More recently, Umemoto Reagent IV, with two trifluoromethoxy groups, has been developed and shows even higher reactivity. tcichemicals.com These reagents can be used in copper-catalyzed trifluoromethylation reactions. enamine.net

Togni's reagents are hypervalent iodine compounds that serve as effective electrophilic sources of the CF₃ group. researchgate.netsigmaaldrich.com They are known to react with a variety of substrates, and their reactivity can be tuned. For instance, Togni's reagent can participate in copper-catalyzed trifluoromethylation of allylic alcohols conicet.gov.ar and in the trifluoromethylation of enamines to produce β-trifluoromethylated enamines. beilstein-journals.org These reagents can generate a trifluoromethyl radical, which then engages in the desired transformation. beilstein-journals.orgacs.org

Several synthetic routes to this compound involve the strategic interconversion of functional groups. A common approach is the amidation of 2-(trifluoromethyl)phenylacetic acid. This precursor can be activated, for example, by conversion to the corresponding acyl chloride, which then reacts with ammonia (B1221849) to form the amide.

Another important precursor is 2-(trifluoromethyl)benzyl cyanide. This nitrile can be synthesized from 2-(trifluoromethyl)benzyl bromide by reaction with a cyanide salt, such as potassium cyanide. chemicalbook.com The nitrile group can then be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid, which can subsequently be converted to the amide. Alternatively, direct hydration of the nitrile can yield the primary amide.

The Willgerodt-Kindler reaction offers a more convergent approach, allowing for the synthesis of thioamides from aryl ketones, which can then be hydrolyzed to the corresponding amides. organic-chemistry.orgwikipedia.org This reaction involves the migration of a carbonyl group to the end of an alkyl chain. wikipedia.orgresearchgate.net Recent advancements, including the use of microwave-assisted heating, have made this reaction more practical and environmentally friendly. rsc.org For instance, 2'-acetophenone derivatives could potentially be converted to the corresponding phenylacetamide through this method.

Table 3: Key Precursors for this compound Synthesis

| Precursor | Synthetic Route to Target Compound |

|---|---|

| 2-(Trifluoromethyl)phenylacetic acid | Amidation via acyl chloride or using coupling agents. |

| 2-(Trifluoromethyl)benzyl cyanide | Hydrolysis to the carboxylic acid followed by amidation, or direct hydration to the amide. chemicalbook.com |

| 2-(Trifluoromethyl)benzyl alcohol | Oxidation to the corresponding aldehyde, followed by conversion to the nitrile or carboxylic acid. sigmaaldrich.com |

| 2-(Trifluoromethyl)iodobenzene | Carbonylation reactions followed by amidation. sigmaaldrich.com |

| 2'-(Trifluoromethyl)acetophenone | Willgerodt-Kindler reaction to form the thioamide, followed by hydrolysis. organic-chemistry.orgwikipedia.orgsynarchive.com |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Phenylacetamide

Reaction Mechanism Elucidation in 2-(Trifluoromethyl)phenylacetamide Synthesis

The primary synthesis of this compound involves the acylation of an amine with an acyl chloride. Specifically, it is prepared through the reaction of 2-(trifluoromethyl)aniline (B126271) and phenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(trifluoromethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Formation of Tetrahedral Intermediate: This transient intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as triethylamine (B128534) which is often added to the reaction, or another molecule of the starting amine, removes a proton from the nitrogen atom. youtube.com This final step neutralizes the charge on the nitrogen, yielding the stable amide product, this compound, and a salt (e.g., triethylammonium (B8662869) chloride).

This pathway is a well-established mechanism for amide formation from acyl chlorides and amines, driven by the high electrophilicity of the acyl chloride's carbonyl carbon. youtube.com

Elucidation of Reaction Pathways for Derivatization of this compound

This compound can serve as a starting material for various other compounds. The elucidation of its derivatization pathways focuses on reactions of the amide functional group and potential substitutions on its two aromatic rings.

Amide Hydrolysis: Amides can be hydrolyzed to their parent carboxylic acid and amine under either acidic or basic conditions, though these reactions typically require forcing conditions like prolonged heating. masterorganicchemistry.compressbooks.pub

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton is subsequently transferred from the oxygen to the nitrogen atom, making the amino group a better leaving group (an amine). libretexts.org The intermediate then collapses, expelling the 2-(trifluoromethyl)aniline molecule and forming a protonated phenylacetic acid, which is then deprotonated to yield the final carboxylic acid product. libretexts.org

Base-Promoted Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. libretexts.org This intermediate then eliminates the amide anion as the leaving group. The resulting phenylacetic acid is immediately deprotonated by the strongly basic amide anion (or another hydroxide ion) to form a carboxylate salt and 2-(trifluoromethyl)aniline. A full equivalent of base is consumed in this process. libretexts.org

Reduction of the Amide: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Unlike the reduction of other carbonyl compounds, the amide reduction replaces the carbonyl oxygen with two hydrogen atoms. pressbooks.pubchemistrysteps.com

The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the amide carbonyl carbon. numberanalytics.com The carbonyl oxygen atom coordinates to the aluminum, eventually being eliminated as an aluminate salt. This process forms an intermediate iminium ion, which is then subjected to a second hydride attack. chemistrysteps.com A final aqueous workup protonates the resulting species to yield the final amine product, 2-phenylethyl-N-[2-(trifluoromethyl)phenyl]amine.

Electrophilic Aromatic Substitution: The two phenyl rings in the molecule have different reactivities towards electrophiles. wikipedia.org

The phenyl ring bearing the trifluoromethyl group is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the -CF₃ group. vanderbilt.eduyoutube.com Any substitution would be directed to the meta position.

The second phenyl ring (from the phenylacetyl group) is activated by the alkyl chain and would direct incoming electrophiles to the ortho and para positions. The -NHCOR group is also an ortho, para-director, but its influence is on the trifluoromethyl-substituted ring.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Specific kinetic and thermodynamic data for transformations involving this compound are not extensively documented in the literature. However, general principles of amide reactivity can be applied to understand the likely characteristics of its reactions.

Amide hydrolysis is known to be a kinetically slow process, often requiring high temperatures and the presence of strong acids or bases to proceed at a reasonable rate. mcmaster.ca The stability of the amide bond is due to resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization increases the energy barrier for nucleophilic attack. The rate-determining step in amide hydrolysis can vary; under some conditions, it is the initial nucleophilic attack, while under others, it is the breakdown of the tetrahedral intermediate. uregina.ca

The reduction of amides with LiAlH₄ is thermodynamically favorable (exergonic) but requires a highly reactive, and therefore less selective, reagent. The reaction is typically fast once initiated.

The following table provides a qualitative summary of the expected kinetic and thermodynamic properties for the key transformations of this compound.

| Transformation | Kinetic Profile | Thermodynamic Profile | Key Mechanistic Feature |

| Acidic Hydrolysis | Slow; requires heat and strong acid. | Reversible, driven to completion by protonating the released amine. masterorganicchemistry.com | Protonation of carbonyl oxygen activates the electrophile. masterorganicchemistry.com |

| Basic Hydrolysis | Slow; requires heat and strong base. | Irreversible due to final deprotonation of the carboxylic acid. libretexts.org | Direct nucleophilic attack by hydroxide ion. libretexts.org |

| LiAlH₄ Reduction | Fast; reaction is often vigorous. | Highly exergonic and irreversible. | Formation and subsequent reduction of an iminium ion intermediate. chemistrysteps.com |

This table is based on general principles of amide reactivity, as specific data for this compound is not available.

Role of Steric and Electronic Effects of the Trifluoromethyl Group on Reactivity of Phenylacetamides

The trifluoromethyl (-CF₃) group is a key modulator of reactivity due to its distinct steric and electronic properties. Its influence is profound in the context of phenylacetamides.

Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. orgsyn.org This effect is primarily inductive (-I effect), stemming from the high electronegativity of the three fluorine atoms, which pull electron density away from the phenyl ring. youtube.comorgsyn.org

Effect on Aromatic Ring: The strong electron-withdrawing nature deactivates the phenyl ring to which it is attached, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. vanderbilt.edu This deactivation destabilizes the cationic intermediate (arenium ion) formed during the reaction. The effect is most pronounced at the ortho and para positions, making the -CF₃ group a strong meta-director for any electrophilic attack that does occur. vanderbilt.edu

Effect on Amide Moiety: The inductive withdrawal of electrons by the -CF₃ group can also influence the amide bond. It can increase the electrophilicity of the carbonyl carbon by pulling electron density through the ring and the nitrogen atom. Concurrently, it decreases the basicity of the amide nitrogen, which can affect its protonation equilibrium and nucleophilicity.

Steric Effects: The trifluoromethyl group is sterically more demanding than a hydrogen or methyl group. This steric bulk can hinder the approach of reagents to the adjacent amide functionality or the ortho position of the phenyl ring, potentially influencing regioselectivity in certain reactions.

The table below compares the electronic influence of the -CF₃ group with other common substituents using the Hammett parameter (σ), which quantifies the electronic effect of a substituent on a reaction center. A positive value indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

| -OCH₃ | +0.12 | -0.27 | Strong Donating (Resonance) |

| -CH₃ | -0.07 | -0.17 | Weak Donating (Inductive) |

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -Cl | +0.37 | +0.23 | Withdrawing (Inductive) |

| -NO₂ | +0.71 | +0.78 | Strong Withdrawing |

| -CF₃ | +0.43 | +0.54 | Strong Withdrawing (Inductive) |

Data are representative values and serve for comparison.

Computational Chemistry in Mechanistic Studies of this compound Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. For reactions involving this compound, these methods can provide invaluable, atom-level detail.

Mapping Potential Energy Surfaces: Computational models can calculate the potential energy of the system as the reaction progresses from reactants to products. This allows for the identification and characterization of key structures along the reaction pathway, including transition states and intermediates.

Determining Activation Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (or activation barrier) for a reaction step can be determined. Comparing the activation barriers for different possible pathways can reveal the most likely mechanism. This is particularly useful for understanding the kinetics of reactions like amide hydrolysis, where the rate-determining step can change with reaction conditions. mcmaster.ca

Analyzing Intermolecular Interactions: Computational methods can model and quantify non-covalent interactions, such as hydrogen bonding, which are crucial in the solvation and stabilization of intermediates and transition states.

Probing Electronic Structure: Techniques like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. This can quantitatively explain the electronic effects of the trifluoromethyl group, confirming its role in modulating the reactivity of the aromatic ring and the amide bond.

For this compound, computational studies could be used to model the tetrahedral intermediates in its hydrolysis, calculate the energy barriers for its reduction via different hydride transfer steps, and predict the regioselectivity of electrophilic aromatic substitution by comparing the stability of the possible arenium ion intermediates.

Applications and Advanced Derivative Development of 2 Trifluoromethyl Phenylacetamide

2-(Trifluoromethyl)phenylacetamide as a Building Block in Organic Synthesis

The reactivity of the acetamide (B32628) and the influence of the trifluoromethyl-substituted phenyl ring make this compound a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds.

Role in Heterocyclic Compound Synthesis

While direct examples of the use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, the broader class of trifluoromethyl-substituted anilines and related compounds are pivotal in the synthesis of various heterocyclic systems. For instance, trifluoromethylanilines are used as precursors in the synthesis of bioactive pyrazole (B372694) derivatives. These syntheses often involve the reaction of a trifluoromethyl-substituted aniline (B41778) or a related intermediate with other reagents to form the heterocyclic ring. nih.govmdpi.com The trifluoromethyl group is strategically incorporated to enhance the resulting compound's biological and physicochemical properties. mdpi.combohrium.com

One notable application of related phenylacetamides is in the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetates, which are key intermediates in the production of agricultural fungicides. Although not directly involving this compound, this demonstrates the utility of the phenylacetamide moiety in constructing complex heterocyclic structures. The synthesis of trifluoromethylated heterocycles is a significant area of research, with various methods being developed for the direct trifluoromethylation of heterocyclic rings or the use of trifluoromethylated building blocks. nih.govresearchgate.netresearchgate.net For example, substituted 2-(trifluoromethyl)azetidines, a class of medicinally important heterocycles, have been synthesized through various routes, highlighting the interest in trifluoromethylated heterocyclic scaffolds. nih.gov

Applications in Polymer and Advanced Materials Chemistry

Currently, there is limited specific information in the public domain detailing the application of this compound in polymer and advanced materials chemistry. However, the trifluoromethyl group is known to be a common feature in molecules used for creating advanced materials such as liquid crystals, dyes, and polymers. nih.gov The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, are valuable in the design of functional materials. mdpi.com

Exploration of this compound in Pharmaceutical Research

The phenylacetamide scaffold, particularly when substituted with a trifluoromethyl group, is of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecule Design

The this compound framework serves as a valuable scaffold for the design of new bioactive molecules. The trifluoromethyl group is a key functional group in many pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity. mdpi.combohrium.comacs.org Phenylacetamide derivatives have been investigated for a range of biological activities, including as potential anticancer agents. nih.gov For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed promising cytotoxic effects against prostate and breast cancer cell lines. nih.gov

Furthermore, N-phenylacetamide derivatives containing other heterocyclic moieties, such as 4-arylthiazole, have been synthesized and evaluated for their antibacterial activities, demonstrating the versatility of the phenylacetamide scaffold in developing new antimicrobial agents. nih.gov The design of such molecules often involves modifying the phenylacetamide core to optimize interactions with biological targets.

Precursor for Advanced Drug Intermediates

This compound and its parent amine, 2-(trifluoromethyl)aniline (B126271), are important precursors for the synthesis of advanced drug intermediates. Trifluoromethylated anilines are used in the synthesis of a variety of more complex molecules with pharmaceutical applications. For instance, they can be used to create N-(trifluoromethyl)phenyl substituted pyrazole derivatives which have shown potent activity against antibiotic-resistant bacteria. rsc.org

The synthesis of α-trifluoromethyl amines, which are valuable synthons for medicinal chemistry, has been achieved through biocatalytic methods using aniline derivatives. acs.orgnih.gov These chiral α-trifluoromethyl amino esters can be further converted into other valuable fluorinated building blocks. acs.orgnih.gov This highlights the role of trifluoromethyl-substituted anilines as starting materials for stereoselective synthesis of complex drug intermediates.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the phenylacetamide core affect its therapeutic potential.

In the development of antibacterial N-(trifluoromethyl)phenyl substituted pyrazole derivatives, SAR studies revealed that the nature and position of substituents on the aniline phenyl ring significantly impacted the antibacterial activity. mdpi.com For example, lipophilic substituents on the phenyl ring of the aniline moiety were found to increase the activity. mdpi.com Specifically, in a series of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, the following observations were made:

| Derivative Type | Substituent | Potency |

| Mono-substituted | Methoxy (B1213986) | Least potent |

| Mono-substituted | Isopropyl | Potent |

| Di-substituted | 4-Bromo-3-chloro | Very effective |

| Tri-substituted | Mixed trihalo | Good potency |

Similarly, in a study of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents, it was found that compounds with a nitro moiety had higher cytotoxic effects than those with a methoxy moiety. nih.gov These SAR studies provide valuable insights for the rational design of more potent and selective drug candidates based on the this compound scaffold.

Potential in Agrochemical and Specialty Chemical Applications

The presence of the trifluoromethyl group in organic molecules is known to significantly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics are highly desirable in the development of new agrochemicals and specialty chemicals.

Herbicide and Pesticide Derivative Synthesis

The development of new and effective herbicides and pesticides is crucial for modern agriculture. The trifluoromethylphenylacetamide scaffold is a promising starting point for the synthesis of novel active ingredients. Research into related compounds has demonstrated the potential of this chemical class. For instance, derivatives of N-phenylacetamide have been shown to possess significant herbicidal activity. By modifying the substituents on the phenyl ring and the acetamide nitrogen, researchers can fine-tune the biological activity and selectivity of these compounds.

While specific studies on the herbicidal activity of this compound derivatives are not extensively documented in publicly available literature, the known insecticidal properties of structurally similar compounds provide a strong rationale for further investigation. For example, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit significant insecticidal activity against various pests. nih.gov These compounds share the common feature of an amide linkage connecting substituted phenyl rings, suggesting that derivatives of this compound could also display valuable pesticidal properties. The synthesis of such derivatives would typically involve the reaction of 2-(trifluoromethyl)phenylacetic acid or its corresponding acid chloride with a variety of substituted anilines or other amine-containing molecules.

The exploration of different substitution patterns on both the phenyl ring and the acetamide nitrogen is a key strategy in the quest for new and effective agrochemicals. The trifluoromethyl group at the 2-position of the phenyl ring is expected to play a significant role in the biological activity of these potential herbicides and pesticides.

Material Science Precursors Incorporating Trifluoromethylated Amides

In the field of material science, the incorporation of fluorine atoms into polymers and other materials can lead to significant improvements in their properties. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties, such as low surface energy and hydrophobicity. The this compound molecule, with its trifluoromethyl group and reactive amide functionality, represents a potential building block for the synthesis of novel specialty polymers.

The amide group can participate in polymerization reactions, either through condensation reactions to form polyamides or as a side group that can be modified after polymerization. The presence of the trifluoromethylphenyl group would be expected to impart desirable properties to the resulting polymer. For example, polymers containing trifluoromethyl groups have been investigated for applications as low dielectric constant materials in microelectronics and as high-performance coatings.

While the direct polymerization of this compound has not been widely reported, the synthesis of other trifluoromethyl-containing polymers provides a roadmap for future research. For instance, trifluoromethyl-substituted poly(ether ketones) and polyimides have been synthesized and shown to possess excellent thermal stability and desirable electrical properties. nih.gov The development of synthetic routes to incorporate the this compound moiety into polymer backbones or as a pendant group could lead to the creation of new materials with tailored properties for a variety of specialty applications.

Advanced Derivatization Strategies for Enhanced Functionality

Beyond its direct applications, the this compound scaffold is a versatile platform for the design and synthesis of more complex molecules with enhanced functionality. Advanced derivatization strategies, such as prodrug design and bioconjugation, can be employed to optimize the properties of this compound for specific applications.

Prodrug Design Based on the this compound Scaffold

Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. digitellinc.comnih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. The this compound structure contains an amide bond that can be a target for enzymatic cleavage, making it a suitable candidate for prodrug design.

Although there are no specific reports on prodrugs derived from this compound in the available literature, general principles of prodrug design can be applied. For example, the amide nitrogen could be substituted with a promoiety that improves water solubility or enhances membrane permeability. Upon administration, this promoiety would be cleaved by enzymes such as amidases to release the active this compound.

Furthermore, the phenyl ring offers another site for modification. Attaching a promoiety to the phenyl ring could also be explored to modulate the compound's properties. The goal of such a strategy would be to enhance the delivery of the active compound to its target site, thereby increasing its efficacy and reducing potential side effects. The design of phenylacetamide-based prodrugs has been explored for other therapeutic agents, providing a foundation for future work with the this compound scaffold. nih.gov

Conjugation Chemistry and Bioconjugation Potential of the Compound

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. This technique is widely used in drug delivery, medical imaging, and diagnostics. The this compound molecule possesses features that make it a candidate for bioconjugation.

The phenyl ring can be functionalized with reactive groups that can participate in conjugation reactions. For example, an amino or carboxyl group could be introduced onto the phenyl ring, which could then be used to form a stable covalent bond with a biomolecule. The trifluoromethyl group itself can also influence the reactivity and binding properties of the molecule.

The bioconjugation of small molecules containing a phenylacetamide core has been demonstrated in the context of modifying amino acids like phenylalanine. nih.gov These studies provide insights into the types of chemical reactions that could be used to conjugate this compound to peptides or proteins. Such bioconjugates could be designed for targeted drug delivery, where the trifluoromethylphenylacetamide moiety acts as the therapeutic payload and the biomolecule serves to direct it to a specific site in the body. The development of efficient conjugation strategies for this compound could open up new avenues for its application in biotechnology and medicine.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Trifluoromethyl Phenylacetamide and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

High-resolution spectroscopy is fundamental to the structural elucidation of newly synthesized molecules. These methods offer detailed insights into the molecular framework, connectivity of atoms, and the chemical environment of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques are often required for the unambiguous characterization of complex 2-(Trifluoromethyl)phenylacetamide derivatives. researchgate.net

Two-dimensional (2D) NMR experiments are essential when 1D spectra are congested or when complex spin systems are present. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal proton-proton and proton-carbon correlations, allowing for the complete assignment of all signals and confirmation of the molecular skeleton. nih.govipb.pt For fluorinated compounds like this compound, ¹⁹F NMR is also a critical tool. nih.gov Furthermore, advanced 2D techniques like ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be employed to distinguish between through-bond and through-space spin-spin couplings, providing crucial information on the molecule's stereochemistry and conformation in solution. nih.gov

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing pharmaceutical solids, including different polymorphic forms, solvates, and hydrates. bruker.comnih.gov Polymorphs, which are different crystalline forms of the same compound, can have distinct physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, can detect subtle differences in the chemical environment of carbon atoms in the crystal lattice, allowing for the clear differentiation between polymorphs. blogspot.commdpi.com This technique is sensitive to variations in molecular conformation and packing, providing unique spectral fingerprints for each solid form. nih.govnih.gov

Table 1: Representative NMR Data for a Phenylacetamide Derivative Data modeled after N-(3,5-bis(trifluoromethyl)phenyl)-2-phenylacetamide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | 7.93 | s | Aromatic CH |

| ¹H | 7.58 | s | Aromatic CH |

| ¹H | 7.43 | t, J = 7.4 Hz | Aromatic CH |

| ¹H | 7.38 | m | Aromatic CH |

| ¹H | 7.33 | d, J = 7.6 Hz | Aromatic CH |

| ¹H | 3.78 | s | -CH₂- |

| ¹³C | 169.6 | - | C=O |

| ¹³C | 139.1 | - | Aromatic Cq |

| ¹³C | 132.5 | q, JC-F = 33.6 Hz | C-CF₃ |

| ¹³C | 123.12 | q, JC-F = 272.8 Hz | CF₃ |

| ¹³C | 44.9 | - | -CH₂- |

| ¹⁹F | -63.04 | - | -CF₃ |

Source: Adapted from Imperial College London data. imperial.ac.uk

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of novel this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique elemental formula. mdpi.com This provides definitive evidence for the identity of a synthesized compound, distinguishing it from other molecules with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. mdpi.com The comparison between the calculated (theoretical) exact mass and the experimentally observed mass serves as a stringent test of the compound's identity. whiterose.ac.uk

Table 2: Example of HRMS Data for a Phenylacetamide Derivative

| Compound | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|---|

| Derivative A | [M – H]⁻ | 322.065571 | 322.066063 |

| Derivative B | [M – H]⁻ | 383.981169 | 383.981719 |

| Derivative C | [C₁₆H₁₀NOF₆]⁻ | 346.0672 | 346.0668 |

Source: Data compiled from various research articles. imperial.ac.ukmdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used for conformational studies. semanticscholar.org These two techniques are complementary; FT-IR measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comspectroscopyonline.com

FT-IR is particularly sensitive to polar functional groups and is excellent for identifying characteristic vibrations such as the N-H and C=O stretching of the amide group, and C-F stretching of the trifluoromethyl group. mdpi.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the aromatic ring and the carbon backbone. spectroscopyonline.com The combination of FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule. covalentmetrology.com By comparing experimental spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), specific vibrational modes can be assigned, offering deeper insight into the molecular structure. uantwerpen.be

Table 3: Typical FT-IR and Raman Vibrational Frequencies for this compound Moieties

| Functional Group | Vibration Type | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretch | 3450 - 3200 | 3450 - 3200 |

| C-H (Aromatic) | Stretch | 3100 - 3000 | 3100 - 3000 |

| C=O (Amide I) | Stretch | 1700 - 1650 | 1700 - 1650 |

| N-H (Amide II) | Bend | 1640 - 1550 | Weak or absent |

| C=C (Aromatic) | Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F (Trifluoromethyl) | Stretch | 1350 - 1100 | 1350 - 1100 |

Source: General vibrational frequency ranges from spectroscopic literature. spectroscopyonline.comuantwerpen.be

X-ray Crystallography and Solid-State Analysis of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net For this compound and its derivatives, this technique can confirm the connectivity and stereochemistry, as well as reveal detailed information about intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in the crystal lattice. nih.gov

This technique is also central to the field of crystal engineering, particularly in the study of pharmaceutical co-crystals. nih.gov Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. crystalpharmatech.comnih.gov By co-crystallizing an active pharmaceutical ingredient (API) like a this compound derivative with a benign coformer, it is possible to modify its physicochemical properties. X-ray crystallography is essential for characterizing these co-crystals, confirming their formation and revealing the specific hydrogen-bonding synthons that hold the components together. rsc.org The analysis of the crystal structure can help in understanding and designing new solid forms with improved properties. researchgate.net

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation of Isomers

Chromatographic techniques are vital for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used to determine the purity of this compound derivatives. nih.gov These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector (e.g., UV-Vis), the presence of impurities can be quantified, and a purity level can be assigned to the main compound. mdpi.com

For the separation of closely related compounds, such as positional isomers, more specialized techniques may be required. Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net It can be a powerful tool for resolving isomers of this compound that may be difficult to separate by conventional chromatography. researchgate.net

Table 4: Comparison of Techniques for Purity Assessment and Isomer Separation

| Technique | Principle of Separation | Primary Application | Advantages |

|---|---|---|---|

| HPLC/UPLC | Differential partitioning between mobile and stationary phases | Purity assessment and quantification of impurities | Robust, widely applicable, high throughput |

| Flash Chromatography | Adsorption chromatography on a solid phase | Preparative purification of reaction products | Cost-effective, suitable for large quantities |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field | Separation of positional isomers and charged variants | High separation efficiency, minimal sample consumption |

Source: Principles compiled from analytical chemistry literature. nih.govresearchgate.net

Hyphenated Techniques in Analysis (e.g., LC-MS, GC-MS for Reaction Monitoring and Product Profiling)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used hyphenated techniques in chemical analysis.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is invaluable for monitoring the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, researchers can track the consumption of starting materials and the formation of products and byproducts. It is also used for product profiling and identifying metabolites of drug candidates. acs.org

GC-MS is suitable for the analysis of volatile and thermally stable compounds. foodb.ca For non-volatile compounds like many phenylacetamide derivatives, a derivatization step (e.g., trimethylsilylation) is often required to increase their volatility before GC-MS analysis. mdpi.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against libraries for compound identification, making it a robust method for product profiling and impurity identification. hmdb.ca

Spectroscopic Probes for Investigating Molecular Interactions of this compound

The inherent spectroscopic properties of this compound, particularly the presence of the trifluoromethyl group and the phenylacetamide core, make it and its derivatives potential spectroscopic probes for studying molecular interactions. These interactions can be monitored by observing changes in the spectroscopic signals of the molecule upon variation of its environment, such as solvent polarity, or upon binding to macromolecules like proteins. The primary techniques that can be employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, and UV-Visible absorption spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for investigating molecular interactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it highly sensitive to the local electronic environment. The trifluoromethyl (-CF₃) group in this compound serves as an excellent ¹⁹F NMR probe.

Research Findings:

While direct studies on this compound as an NMR probe are not extensively documented, research on structurally similar compounds provides significant insights. A study on various thiol-reactive trifluoromethyl probes evaluated their ¹⁹F NMR chemical shift sensitivity to solvent polarity. One of the probes studied was 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), a close analog of the subject compound. The study revealed that trifluoromethyl groups directly conjugated to an aromatic ring exhibit a significantly greater range of chemical shifts as a function of solvent polarity compared to aliphatic trifluoromethyl groups.

The sensitivity of the ¹⁹F chemical shift of a BTFMA-glutathione conjugate to the polarity of methanol/water mixtures was demonstrated. This sensitivity arises from the changes in the local dielectric and magnetic shielding environment of the -CF₃ group. Such sensitivity is crucial for a spectroscopic probe, as it allows for the detection of subtle changes in the microenvironment upon binding to a biological target or partitioning into a different medium.

The following interactive data table summarizes the change in the ¹⁹F NMR chemical shift of the BTFMA-glutathione conjugate in different solvent mixtures, illustrating the potential of such trifluoromethylphenylacetamide scaffolds as sensitive NMR probes.

| Solvent Mixture (Methanol:Water) | Polarity Index (Py) | Δδ (ppm) |

|---|---|---|

| 4:1 | 1.454 | 0.00 |

| 2:1 | 1.632 | -0.12 |

| 1:1 | 1.847 | -0.25 |

| 1:2 | 2.138 | -0.38 |

| 1:4 | 2.451 | -0.50 |

This data is adapted from a study on a structurally related compound, 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), conjugated to glutathione. The chemical shift change (Δδ) is relative to the least polar solvent mixture.

These findings underscore the principle that changes in the ¹⁹F chemical shift of a trifluoromethylphenylacetamide derivative can provide valuable information about its molecular interactions. For instance, upon binding to a protein, the -CF₃ group might be transferred to a more hydrophobic or hydrophilic environment within the binding pocket, leading to a measurable change in its chemical shift.

Fluorescence Spectroscopy

Aromatic molecules like this compound are expected to possess intrinsic fluorescence. The emission properties of a fluorophore are often sensitive to its local environment. Changes in solvent polarity, viscosity, or the presence of quenching agents can lead to shifts in the emission maximum (solvatochromism), changes in fluorescence intensity (quenching or enhancement), and alterations in fluorescence lifetime and anisotropy.

While specific studies detailing the use of this compound as a fluorescent probe are scarce, the general principles of fluorescence spectroscopy suggest its potential utility. For example, if the compound binds to a macromolecule such as a protein, its fluorescence could be quenched or enhanced.

Fluorescence Quenching:

Fluorescence quenching occurs when a molecule (the quencher) decreases the fluorescence intensity of a fluorophore. This can happen through various mechanisms, including collisional quenching, complex formation, and energy transfer. In the context of molecular interactions, if this compound binds to a protein, nearby amino acid residues such as tryptophan or tyrosine could act as quenchers, leading to a decrease in its fluorescence intensity. The extent of quenching can be used to determine binding constants and stoichiometry of the interaction.

UV-Visible Absorption Spectroscopy

The phenylacetamide moiety in this compound contains a chromophore that absorbs ultraviolet (UV) light. The position and intensity of the absorption bands in the UV-Visible spectrum are dependent on the electronic structure of the molecule and can be influenced by its environment.

Solvatochromism:

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. researchgate.net A shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can provide information about the nature of the electronic transitions and the relative stabilization of the ground and excited states by the solvent. researchgate.net

For this compound, changes in solvent polarity could lead to shifts in its UV absorption bands. This solvatochromic behavior could be exploited to probe the polarity of its microenvironment, for instance, within the binding site of a receptor. Upon binding, the transfer of the molecule from an aqueous environment to a less polar binding pocket would likely result in a shift in its absorption maximum.

Theoretical and Computational Chemistry Studies on 2 Trifluoromethyl Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 2-(Trifluoromethyl)phenylacetamide. These calculations solve the Schrödinger equation (or its approximations) for the molecule, yielding information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies of this compound

While specific, published Density Functional Theory (DFT) studies focusing exclusively on this compound are not widespread, the methodology is extensively applied to similar structures, such as phenylacetamides and compounds with trifluoromethyl groups. nih.govnih.gov DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on determining the electron density rather than the complex many-electron wavefunction.

A typical DFT study on this molecule would involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. From this, various electronic properties can be calculated. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electron density distribution on the phenyl ring, which in turn affects the reactivity of the amide group. DFT calculations can quantify these effects, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, studies on similar molecules show that DFT is effective in modeling polymer-carbon dioxide mixtures and can be applied to understand interfacial properties. nih.gov

Ab Initio Calculations of Molecular Orbitals and Energetics

Ab initio (Latin for "from the beginning") calculations are based on quantum chemistry principles without using experimental data for simplification. These methods are computationally intensive but often provide highly accurate results. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can provide precise details about molecular orbitals (e.g., HOMO and LUMO) and their energy levels. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A study on the trifluoromethylation process using Umemoto's reagent employed ab initio and DFT methods to investigate reaction mechanisms, demonstrating the power of these calculations in understanding reactions involving the trifluoromethyl group. nih.gov Such calculations on this compound would elucidate the energy barriers for conformational changes and potential chemical reactions. nih.gov

Molecular Dynamics Simulations of this compound and Its Interactions with Solvents or Receptors

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, the principles are well-established from research on related systems. nih.govutwente.nl MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles change over time.

For this compound, an MD simulation could model its behavior in an aqueous solution. This would reveal how water molecules arrange themselves around the hydrophobic trifluoromethylphenyl group and the more hydrophilic acetamide (B32628) group, providing insights into its solubility and aggregation behavior. researchgate.net Furthermore, if this compound were being investigated as a potential ligand for a biological receptor, MD simulations could be used to model the binding process. nih.gov These simulations can predict the stability of the ligand-receptor complex, identify key interacting amino acid residues, and calculate the binding free energy, which is crucial for drug design.

Prediction of Spectroscopic Signatures and Conformational Analysis of the Compound

Computational methods are instrumental in predicting spectroscopic properties and analyzing the conformational landscape of molecules. The rotation around the single bonds in this compound allows it to adopt various three-dimensional shapes, or conformations.

Conformational analysis of similar structures, like N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has been performed using a combination of IR spectroscopy and DFT calculations. nih.gov These studies show that molecules can exist as a mixture of stable conformers, such as gauche and cis forms, in solution. The relative populations of these conformers are influenced by the solvent's polarity. nih.gov For this compound, similar calculations could predict the most stable conformers and the energy barriers between them. The orientation of the trifluoromethylphenyl group relative to the acetamide group is a key conformational feature.

Computational methods can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the IR spectra for each stable conformer, scientists can compare them to experimental spectra to determine which conformations are present.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) (Gas Phase) | Predicted Carbonyl (C=O) Stretch (cm⁻¹) |

| trans | ~180° | 0.00 | ~1680 |

| cis | ~0° | 2.50 | ~1695 |

| gauche | ~60° | 1.20 | ~1685 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound derivatives were found, studies on related phenylacetamides serve as excellent examples. nih.govnih.gov

For instance, QSAR studies have been conducted on N-phenylacetamide derivatives to develop models for their activity as carbonic anhydrase inhibitors. nih.gov To build a QSAR model for derivatives of this compound, one would first synthesize a series of related compounds with varying substituents. Their biological activity would be measured experimentally. Then, for each molecule, a set of numerical descriptors representing its constitutional, topological, electronic, and physicochemical properties would be calculated.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity, ability to cross membranes |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking these descriptors to the observed activity. researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts to design more potent compounds.

Virtual Screening and Ligand Design Based on the this compound Scaffold

The core structure of this compound can serve as a "scaffold" for designing new molecules. Virtual screening is a computational technique used in drug discovery to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov

The process often starts with a known ligand or the 3D structure of the target protein. If using the this compound scaffold, a virtual library containing thousands or millions of derivatives can be generated by computationally adding different chemical groups to the core structure. This library is then "screened" against the target's binding site using docking programs. nih.gov These programs predict the binding pose and score the strength of the interaction.